3,3-Dibromoazepan-2-one

説明

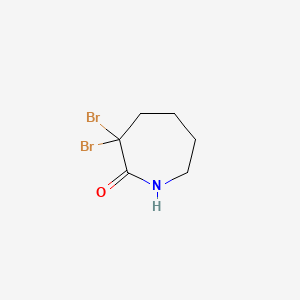

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-dibromoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIRIIANVAJNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300584 | |

| Record name | 3,3-dibromoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56987-35-0 | |

| Record name | 56987-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-dibromoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dibromoazepan 2 One

Established Synthetic Routes to 3,3-Dibromoazepan-2-one

The primary and most direct conceptual route to this compound involves the derivatization of ε-caprolactam. This approach leverages the availability and relatively low cost of the starting material.

Synthesis from ε-Caprolactam Precursors

The synthesis of α-halo-ε-caprolactams has been explored, providing a foundation for the potential synthesis of their di-halogenated counterparts. A known process for producing alpha-bromo-epsilon-caprolactam involves the reaction of ε-caprolactam with a brominating agent, followed by a hydrolysis step. google.com While this establishes a precedent for the α-bromination of the lactam ring, achieving a controlled gem-dibromination at the C3 position is a more complex task.

The direct α,α-dibromination of a lactam like ε-caprolactam is challenging due to the reactivity of the N-H and α-methylene protons. A hypothetical approach for the synthesis of this compound could involve the use of a combination of reagents such as phosphorus pentachloride (PCl₅) and zinc iodide (ZnI₂) in a solvent like chloroform (B151607) (CHCl₃).

In such a reaction, PCl₅ could act as a dehydrating agent and a source of chloride, potentially activating the lactam carbonyl for subsequent reactions. Zinc iodide might serve as a Lewis acid catalyst to promote the enolization of the lactam, facilitating the electrophilic attack by a bromine source. The bromine itself would be the key brominating agent. The reaction would likely proceed through the formation of an enol or enolate intermediate, which would then be attacked by bromine. A second bromination at the same carbon would yield the desired 3,3-dibromo product.

It is important to note that the specific use of PCl₅ and ZnI₂ in chloroform for the direct synthesis of this compound is not well-documented in readily available scientific literature, and this proposed set of reagents remains a theoretical consideration based on general principles of organic synthesis.

The optimization of a synthetic route for this compound would necessitate a careful study of various parameters. The choice of brominating agent (e.g., Br₂, N-bromosuccinimide), the stoichiometry of the reactants, the reaction temperature, and the reaction time would all be critical factors influencing the yield and selectivity of the reaction. The prevention of side reactions, such as N-bromination or over-bromination at other positions, would be a primary concern. The development of a robust purification method to isolate the target compound from a complex reaction mixture would also be essential for obtaining a high-purity product.

Alternative Synthetic Pathways to Dibromoazepan-2-one Derivatives

Given the potential difficulties in the direct dibromination of ε-caprolactam, alternative synthetic strategies are worth considering. One such approach could involve the synthesis of a precursor that is more amenable to dibromination. For instance, the synthesis of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds has been reported, which could potentially be rearranged or oxidized to yield a dibromoazepan-2-one derivative. rsc.org

Another strategy could be adapted from the synthesis of α-bromolactones. A process involving the ring-opening of ε-caprolactone with bromine and a phosphorus trihalide to form a dibromo-carboxylic acid has been described. beilstein-journals.orgnih.gov A similar strategy applied to ε-caprolactam, if successful, would yield a dibromo-amino acid, which could then be cyclized to form the desired this compound.

Comparative Analysis of Synthetic Efficiency and Selectivity

A comparative analysis of the potential synthetic routes to this compound reveals a trade-off between directness and feasibility.

| Synthetic Route | Potential Advantages | Potential Challenges |

| Direct Dibromination of ε-Caprolactam | Atom-economical, potentially fewer steps. | Lack of established protocols, potential for low selectivity and side reactions. |

| Ring-Opening/Cyclization | May offer better control over the position of bromination. | Multi-step process, potentially lower overall yield. |

| From Dihalo-azabicycloheptanes | Utilizes a different synthetic approach that may avoid direct lactam bromination issues. | Requires specific starting materials and reaction conditions, potential for rearrangement issues. |

Ultimately, the choice of synthetic route would depend on the desired scale of production, the availability of starting materials and reagents, and the tolerance for multi-step procedures.

Advanced Synthetic Strategies for Analog Development

The development of analogs of this compound could benefit from modern synthetic methodologies. For instance, the use of novel catalytic systems for C-H activation and halogenation could provide more selective and efficient routes to halogenated lactams. Furthermore, the synthesis of related structures, such as gem-difluoro-β-lactams from 4-CF₃-β-lactams, suggests that similar transformations could be explored for the synthesis of other di-halogenated azepanones. nih.gov The development of multicomponent reactions to assemble the dibrominated lactam core in a single step would also represent a significant advancement in the field. researchgate.net

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules, which can be used to probe biological systems and identify new drug leads. rsc.orgnih.gov The gem-dibromo functionality in this compound makes it an excellent building block for DOS, as the two bromine atoms can be sequentially or simultaneously replaced or eliminated to create a wide range of new scaffolds.

Application of DOS for Scaffold Diversity

The reactivity of the gem-dibromo group allows for a variety of transformations, leading to significant scaffold diversity. For instance, reaction with different nucleophiles can lead to the introduction of various functional groups at the C3 position. Furthermore, elimination reactions can generate an α,β-unsaturated lactam, which can then undergo a range of cycloaddition reactions or further functionalization.

One potential application is the use of this compound in transition metal-catalyzed cross-coupling reactions. The two bromine atoms could be selectively coupled with different partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling), to generate a library of 3,3-disubstituted azepan-2-ones.

Generation of Compound Libraries Utilizing this compound as a Building Block

The true power of this compound in DOS lies in its ability to serve as a starting point for the creation of large and diverse compound libraries. By systematically varying the reagents and reaction conditions, a multitude of unique molecular architectures can be accessed from this single building block.

For example, a library could be generated by reacting this compound with a diverse set of amines, thiols, or alcohols to create a collection of 3-amino-, 3-thio-, and 3-alkoxy-substituted azepan-2-ones. Further diversification could be achieved by modifying the lactam nitrogen.

Table 2: Hypothetical Library of Compounds Derived from this compound

| Derivative | R¹ | R² | Potential Application |

| 3,3-Diaminoazepan-2-one | -NR'R'' | -NR'''R'''' | Scaffolds for peptidomimetics |

| 3-Amino-3-thioazepan-2-one | -NR'R'' | -SR''' | Heterocyclic synthesis |

| 3-Alkoxy-3-aminoazepan-2-one | -OR' | -NR''R''' | Building blocks for natural product synthesis |

| 3-Aryl-3-alkylazepan-2-one | Aryl | Alkyl | Probes for chemical biology |

Biology-Oriented Synthesis (BIOS) Principles in Azepan-2-one (B1668282) Derivatization

Biology-Oriented Synthesis (BIOS) is a strategy that focuses on the synthesis of compound libraries based on the structures of known bioactive molecules, particularly natural products. libretexts.orgrsc.org The aim is to generate collections of compounds that are enriched in biological relevance. The azepan-2-one scaffold is present in several natural products and synthetic molecules with interesting biological activities.

By applying BIOS principles, this compound can be used as a starting point to generate derivatives that mimic the structural features of these bioactive compounds. The gem-dibromo group provides a handle to introduce substituents that are known to be important for biological activity in other molecular contexts.

For example, if a natural product containing a substituted azepan-2-one ring is known to inhibit a particular enzyme, a library of derivatives of this compound could be synthesized with substituents that probe the structure-activity relationship around that enzyme's binding site.

Table 3: Hypothetical BIOS-Inspired Derivatives of this compound

| Derivative | Inspired by | Potential Biological Target |

| 3-Hydroxy-3-arylazepan-2-one | Balanol analogues | Protein kinases |

| 3-Amino-3-carboxyazepan-2-one | Peptide mimics | Proteases |

| 3-(Indolyl)azepan-2-one | Alkaloid natural products | CNS receptors |

Development of Sustainable and Scalable Synthetic Methods for this compound

The development of sustainable and scalable synthetic methods is a critical aspect of modern chemistry. For a building block like this compound to be widely applicable, its synthesis must be efficient, cost-effective, and environmentally friendly.

A key area for improvement in the synthesis of halogenated compounds is the reduction of hazardous reagents and waste. For the proposed synthesis of this compound, this could involve replacing traditional brominating agents like elemental bromine with safer alternatives. The use of catalytic methods, as opposed to stoichiometric reagents, would also contribute to a more sustainable process.

Furthermore, the development of a continuous flow process for the bromination of azepan-2-one could offer significant advantages in terms of safety, scalability, and control over reaction parameters. chemrxiv.org Flow chemistry can enable the use of highly reactive intermediates in a controlled manner, potentially leading to higher yields and purities.

Future research in this area should focus on developing a robust and scalable synthesis of this compound that minimizes the environmental impact while maximizing the efficiency of the process. This would pave the way for its widespread use as a versatile building block in both academic and industrial settings.

Reactivity and Mechanistic Investigations of 3,3 Dibromoazepan 2 One

Nucleophilic Substitution Reactions of 3,3-Dibromoazepan-2-one

Nucleophilic substitution is a primary reaction pathway for α-haloketones and related structures like this compound. nih.gov The carbonyl group activates the α-carbon, making it more susceptible to attack by nucleophiles compared to a standard alkyl halide. nih.govjove.com These reactions typically proceed via an S_N2 mechanism, as the formation of a carbocation at the α-position to a carbonyl is electronically destabilized, making an S_N1 pathway unfavorable. jove.comjove.com

Amines, acting as nitrogen-based nucleophiles, readily react with α-halocarbonyl compounds. nih.govyoutube.com In the case of this compound, the reaction with a secondary amine like piperidine (B6355638) is expected to involve a sequence of substitution and elimination steps.

The conversion of this compound to 3-piperidin-1-yl-1,5,6,7-tetrahydroazepin-2-one likely proceeds through a two-step mechanism:

Initial Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of one equivalent of piperidine on the electrophilic α-carbon. This occurs via a standard S_N2 pathway, displacing one of the bromide ions as a leaving group. This step forms a monobrominated intermediate, 3-bromo-3-piperidin-1-yl-azepan-2-one.

Base-Promoted Elimination: A second equivalent of piperidine then functions as a base rather than a nucleophile. It abstracts an acidic proton from the C4 position (β-carbon). The resulting carbanion then expels the remaining bromide ion in an E2-type elimination, leading to the formation of a double bond between C3 and C4. This yields the final, more stable, conjugated product, 3-piperidin-1-yl-1,5,6,7-tetrahydroazepin-2-one. The use of excess amine often facilitates both the initial substitution and the subsequent elimination. youtube.com

Besides amines, this compound is expected to react with a variety of other heteroatom nucleophiles. The course of these reactions can be highly dependent on the nature and basicity of the nucleophile.

Alkoxides (RO⁻): Strong, basic nucleophiles like sodium methoxide (B1231860) may lead to a Favorskii rearrangement, a characteristic reaction of α-haloketones with base. This would involve the formation of a cyclopropanone (B1606653) intermediate followed by ring-opening to yield a ring-contracted ester product. Alternatively, double substitution or elimination could occur.

Thiolates (RS⁻): Thiolates are generally excellent nucleophiles and less basic than alkoxides. They would be expected to favor double S_N2 substitution, replacing both bromine atoms to yield 3,3-bis(alkylthio)azepan-2-one.

Water/Hydroxide (B78521): While water is a weak nucleophile, reaction under harsh conditions or with hydroxide could lead to the formation of an α-hydroxy lactam or, more likely, decomposition or Favorskii rearrangement products.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile | Type | Expected Major Pathway(s) | Potential Product(s) |

| Piperidine | Secondary Amine | S_N2 followed by Elimination | 3-Piperidin-1-yl-1,5,6,7-tetrahydroazepin-2-one |

| Sodium Methoxide | Strong Base/Nucleophile | Favorskii Rearrangement | Ring-contracted ester |

| Sodium Thiophenoxide | Strong Nucleophile | Double S_N2 Substitution | 3,3-bis(phenylthio)azepan-2-one |

| Water | Weak Nucleophile | Slow Hydrolysis / Rearrangement | Azepane-2,3-dione / Decomposition products |

Several structural factors inherent to this compound dictate its reactivity in nucleophilic substitution reactions.

Electronic Effects: The primary activating feature is the strong inductive electron-withdrawing effect of the adjacent carbonyl group. nih.gov This polarizes the C-Br bonds, increases the electrophilicity of the α-carbon, and stabilizes the transition state of the S_N2 reaction. The amide nitrogen, through resonance, can also influence the carbonyl's electron-withdrawing strength.

Steric Effects: The seven-membered azepanone ring is conformationally flexible. However, the presence of two bromine atoms on the same carbon atom (a gem-dihalide) creates significant steric hindrance. This bulk can slow the rate of S_N2 attack compared to a monohalogenated equivalent. The steric bulk of the incoming nucleophile is also critical; highly hindered nucleophiles would react much more slowly.

Reactions with Amine Nucleophiles (e.g., Piperidine)

Elimination Reactions and Olefin Formation

Elimination reactions are a significant aspect of the chemistry of this compound, particularly when treated with bases. uci.eduyoutube.com The formation of an olefin (a compound with a C=C double bond) can occur through different pathways.

As discussed previously (Section 3.1.1.2), the reaction with piperidine results in an olefin via a substitution-elimination sequence. However, if a strong, non-nucleophilic base, such as potassium tert-butoxide, is used, a direct dehydrohalogenation reaction might be favored. uci.edu In this scenario, the base would abstract a proton from the C4 position, leading to the elimination of one equivalent of HBr. This would produce 3-bromo-1,5,6,7-tetrahydroazepin-2-one, an α-bromo-α,β-unsaturated lactam. This product retains one bromine atom, which could potentially undergo further reactions. The competition between substitution and elimination pathways is a common theme in the chemistry of alkyl halides and is highly dependent on the choice of reagent (base vs. nucleophile) and reaction conditions. uci.edu

Formation of Unsaturated Azepan-2-one (B1668282) Derivatives

The treatment of this compound with a base can lead to the elimination of one or both bromine atoms to furnish unsaturated azepan-2-one derivatives. The nature of the base and the reaction conditions play a crucial role in determining the product outcome. Strong, non-nucleophilic bases are typically employed to favor elimination over substitution or rearrangement pathways. For instance, dehydrobromination can yield either 3-bromo-1,4,5,6-tetrahydroazepin-2-one or, through further elimination, 5,6-dihydro-4H-azepin-2(1H)-one. The regioselectivity of the elimination is influenced by the acidity of the neighboring protons and steric factors.

While specific studies on the dehydrobromination of this compound are not extensively detailed in publicly available literature, the general principles of elimination reactions of α,α-dihalo ketones suggest that a strong base would abstract a proton from the C4 position, followed by the expulsion of a bromide ion to form the corresponding α,β-unsaturated lactam. wikipedia.org The use of a second equivalent of base could then lead to a second elimination, though this can be more challenging.

Stereochemical Outcomes of Elimination Processes

The stereochemistry of elimination reactions is a critical aspect, often governed by the requirement for an anti-periplanar arrangement of the departing proton and leaving group in E2 reactions. In the context of the seven-membered ring of azepan-2-one, the conformational flexibility of the ring will influence which protons are accessible for abstraction in the required orientation. While specific stereochemical studies on the elimination reactions of this compound are not readily found, it is anticipated that the reaction would proceed through the most stable chair-like transition state that allows for the necessary orbital alignment.

Rearrangement Reactions and Ring Transformations

The presence of the gem-dibromo functionality predisposes this compound to undergo fascinating rearrangement reactions, often leading to significant alterations of the molecular skeleton.

Skeletal Rearrangements Involving the Azepane Ring

While specific skeletal rearrangements of the azepane ring of this compound, other than ring contraction, are not well-documented, the general reactivity of similar systems suggests that under certain conditions, such as treatment with Lewis acids, rearrangements could potentially occur. These transformations are often driven by the formation of more stable carbocationic intermediates.

Ring Contraction and Expansion Phenomena

A prominent reaction of α-halo ketones, and by extension this compound, is the Favorskii rearrangement, which leads to ring contraction. wikipedia.orglibretexts.org This reaction is typically initiated by a base, such as an alkoxide or hydroxide. wikipedia.org The generally accepted mechanism involves the formation of an enolate, which then undergoes intramolecular nucleophilic attack to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, results in the formation of a ring-contracted carboxylic acid derivative. wikipedia.org

In the case of this compound, treatment with a base like sodium methoxide would be expected to yield a methyl cyclopentanecarboxamide (B1346233) derivative. The reaction with α,α'-dihaloketones can also lead to α,β-unsaturated carbonyl compounds through elimination. wikipedia.org

Table 1: Expected Products of Favorskii Rearrangement of this compound

| Reactant | Base | Expected Product |

| This compound | Sodium Hydroxide | Cyclopentanecarboxamide |

| This compound | Sodium Methoxide | Methyl cyclopentanecarboxamide |

It is important to note that when enolate formation is not possible, an alternative "pseudo-Favorskii" or "quasi-Favorskii" rearrangement can occur. wikipedia.org The stereochemistry of the Favorskii rearrangement is a subject of detailed study, with the potential for both inversion and retention of configuration at the carbon bearing the halogen, depending on the substrate and reaction conditions. chemist.sg

Radical Reactions and Halogen Atom Transfer

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage, making it a suitable substrate for radical reactions. Halogen atom transfer is a key step in these processes. A common method for the dehalogenation of alkyl halides involves the use of tributyltin hydride ((n-Bu)3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This process generates a carbon-centered radical at the C3 position of the azepan-2-one ring, which can then be trapped or undergo further reactions. The resulting product would be the monobrominated or fully debrominated azepan-2-one.

While specific studies on the radical reactions of this compound are limited, the general principles of radical dehalogenation are well-established for a wide range of haloalkanes.

Catalytic Transformations Involving this compound

Catalytic methods offer efficient and selective routes for the transformation of halogenated compounds. For this compound, catalytic hydrogenation is a plausible method for the removal of the bromine atoms. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction would proceed via the sequential reduction of the carbon-bromine bonds to yield azepan-2-one.

While there is a lack of specific literature detailing the catalytic transformations of this compound, the catalytic reduction of alkyl halides is a standard and widely used synthetic methodology. rsc.org

Cross-Coupling Reactions

The gem-dibromo functionality in this compound serves as a valuable handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous gem-dibromo compounds, particularly gem-dibromovinyl derivatives, provides a strong basis for predicting its behavior in reactions such as Suzuki and Sonogashira couplings. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, a stepwise or one-pot tandem Suzuki-Miyaura coupling could be envisioned. researchgate.net The first coupling would replace one bromine atom with an aryl or vinyl group, followed by a second coupling at the same position. The choice of catalyst, ligands, base, and solvent system would be crucial for controlling the selectivity and yield of the mono- or di-substituted product. libretexts.org The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orglibretexts.org In the context of this compound, this reaction would allow for the introduction of alkynyl moieties at the C3 position. Similar to the Suzuki coupling, the reaction could potentially be controlled to yield either the mono- or di-alkynylated product. The mechanism of the Sonogashira coupling involves a catalytic cycle for both palladium and copper. youtube.com The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

A representative data table for analogous palladium-catalyzed cross-coupling reactions of gem-dibromo compounds is presented below, illustrating the potential for these transformations.

| Entry | gem-Dibromo Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 1 | 1,1-Dibromo-2-phenylethene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1,1,2-Triphenylethene | 85 | nih.gov |

| 2 | gem-Dibromovinyl BODIPY | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA | Diynyl-alkene BODIPY | 78 | researchgate.net |

| 3 | 3-Halo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst, LiHMDS | N³-Cyclopentyl-2,3-diaminopyridine | 78 | nih.gov |

Hydrogenation and Reduction Methodologies

The reduction of the gem-dibromo group in this compound can lead to various products, including the monobrominated lactam, the debrominated parent lactam, or even the corresponding alcohol, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of various functional groups. libretexts.orgyoutube.comlibretexts.orgyoutube.com For this compound, catalytic hydrogenation using a palladium or platinum catalyst on a carbon support (Pd/C or Pt/C) in the presence of hydrogen gas could potentially lead to the stepwise or complete removal of the bromine atoms. youtube.com The reaction would proceed via the chemisorption of the substrate onto the catalyst surface, followed by the sequential addition of hydrogen atoms. By carefully controlling the reaction conditions, such as hydrogen pressure, temperature, and reaction time, it might be possible to selectively obtain the 3-bromoazepan-2-one (B1337900) or the fully reduced azepan-2-one.

Chemical Reduction:

A variety of chemical reducing agents can also be employed for the reduction of gem-dibromides. These can range from metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) to other reagents such as those used in nickel-catalyzed reductions. researchgate.net The outcome of the reduction would be highly dependent on the nature of the reducing agent. For instance, a mild reducing agent might selectively remove one bromine atom, while a stronger agent could lead to the reduction of both bromine atoms and potentially the carbonyl group as well.

Below is a data table summarizing representative reduction methodologies for related halogenated compounds.

This table showcases reduction methods for analogous systems due to the lack of specific data for this compound.

Computational Chemistry and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the characterization of transition states and the mapping of potential energy surfaces. nih.govnih.gov For this compound, computational studies can offer profound insights into its reactivity in cross-coupling and reduction reactions, complementing experimental findings.

Transition State Analysis

The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to occur. acs.orgyoutube.com For the reactions of this compound, transition state analysis using methods like Density Functional Theory (DFT) can be employed to understand the key factors influencing the reaction rate and selectivity. up.ac.za

In a nucleophilic substitution reaction at the C3 position, for example, the geometry of the transition state would reveal the trajectory of the incoming nucleophile and the departing bromide ion. The presence of the carbonyl group and the second bromine atom would significantly influence the electronic structure and stability of the transition state. Computational analysis can quantify the activation energy, providing a theoretical measure of the reaction's feasibility.

Energy Landscapes of Reactivity Pathways

A reaction's energy landscape, or potential energy surface, provides a comprehensive map of the energy of the system as a function of the geometric coordinates of the atoms. By mapping this landscape, chemists can identify the most favorable reaction pathways, including the reactants, intermediates, transition states, and products. libretexts.orgyoutube.com

For the cross-coupling reactions of this compound, computational modeling of the entire catalytic cycle can elucidate the energetics of each step: oxidative addition, transmetalation, and reductive elimination. This can help in understanding the rate-determining step and the role of ligands and other additives in modulating the reaction's efficiency. Similarly, for reduction reactions, the energy landscapes can differentiate between stepwise and concerted mechanisms for the removal of the bromine atoms.

Derivatives and Analogues of 3,3 Dibromoazepan 2 One: Synthesis and Transformations

Synthesis of Substituted Azepan-2-one (B1668282) Scaffolds via 3,3-Dibromoazepan-2-one

The strategic placement of two bromine atoms on the C3 position of the azepan-2-one ring opens pathways for the introduction of diverse substituents and the construction of novel molecular frameworks.

The introduction of alkyl and aryl groups onto the azepan-2-one scaffold from this compound can be approached through several plausible, mechanistically distinct routes, leveraging the reactivity of the α,α-dihalo ketone moiety.

One significant transformation applicable to α-halo ketones is the Favorskii rearrangement . ddugu.ac.inwikipedia.org When this compound is treated with a base, such as an alkoxide, it can be expected to form a bicyclic cyclopropanone (B1606653) intermediate. This highly strained intermediate is then attacked by a nucleophile (e.g., the alkoxide base), leading to the opening of the three-membered ring. This sequence typically results in ring contraction. For the azepan-2-one system, this would yield a substituted pyrrolidine-2-carboxylic acid ester. The specific substituent pattern of the final product would depend on the stability of the potential carbanionic intermediates formed during the ring-opening step. This method provides an indirect but powerful route to C3-substituted scaffolds, albeit with a smaller ring system.

Alternatively, direct substitution or coupling reactions could potentially introduce alkyl or aryl groups. Reactions involving organometallic reagents, such as organocuprates (Gilman reagents) or palladium-catalyzed cross-coupling reactions, are standard methods for forming carbon-carbon bonds. libretexts.orgpressbooks.pub For instance, a lithium diorganocopper reagent might displace one or both bromine atoms to install an alkyl or aryl group at the C3 position. Similarly, palladium-catalyzed methodologies, like the Suzuki or Negishi cross-coupling reactions, could be envisioned for introducing aryl substituents, although this would likely require specific conditions to favor C-C bond formation over other potential side reactions like elimination. nih.govorganic-chemistry.orgchemistryviews.org

A key strategy for elaborating the this compound scaffold involves its conversion into a reactive enamine intermediate. The reaction of this compound with a secondary amine, such as piperidine (B6355638), proceeds via an initial nucleophilic substitution of one bromine atom, followed by the base-promoted elimination of the second bromine atom to yield a stable and synthetically versatile C3-amino-1,5,6,7-tetrahydroazepin-2-one (an enamine). wikipedia.orglibretexts.org

These enamines are powerful nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. organic-chemistry.orgnih.gov For example, they can be alkylated, acylated, or used as the nucleophilic component in Michael additions and other cycloaddition reactions, providing access to a wide array of highly functionalized azepan-2-one derivatives. wikipedia.orgnih.govrsc.org This two-step process—conversion to an enamine followed by reaction with an electrophile—represents an effective method for incorporating diverse functional groups that can be used for subsequent synthetic manipulations.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| This compound | Piperidine | Reflux, N₂ atmosphere | 3-Piperidin-1-yl-1,5,6,7-tetrahydroazepin-2-one | Not specified |

| 3-Piperidin-1-yl-1,5,6,7-tetrahydroazepin-2-one | 1,4-Benzoquinone (B44022) | Anhydrous EtOH, rt | 7-Hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydrobenzofuro[2,3-c]azepin-1(1H)-one | Not specified |

Table 1: Representative reactions demonstrating the incorporation of functional groups via an enamine intermediate derived from this compound. Data interpretation is based on synthetic schemes involving this starting material.

Conformational Analysis of Azepan-2-one Derivatives

The three-dimensional shape and flexibility of the seven-membered azepan-2-one ring are critical determinants of its chemical reactivity and biological interactions. The introduction of substituents, particularly bulky and electronegative halogens, has a profound impact on the ring's conformational preferences.

The seven-membered ring of azepan-2-one is inherently flexible and can adopt several low-energy conformations, including chair, twist-chair, boat, and twist-boat forms. scribd.com The introduction of a gem-dibromo group at the C3 position significantly alters the conformational landscape due to a combination of steric and electronic effects. utdallas.edudiva-portal.org

The primary factors influencing the conformation of this compound are:

Steric Strain: The two bromine atoms are sterically demanding. Their presence will disfavor conformations that lead to significant non-bonded interactions, such as 1,3-diaxial-type repulsions with hydrogen atoms elsewhere on the ring. utdallas.edu

Torsional Strain: The rotation around the C-C bonds in the ring is hindered by the bulky substituents, affecting the relative stability of different staggered and eclipsed arrangements. scribd.com

Dipole-Dipole Interactions (α-Haloketone Effect): A major electronic factor is the electrostatic repulsion between the dipoles of the two C-Br bonds and the C=O bond. utdallas.edu The molecule will preferentially adopt a conformation that minimizes these repulsive interactions, influencing the orientation of the bromine atoms relative to the carbonyl group.

| Effect | Description | Influence on Conformation |

| Steric Hindrance | Repulsive van der Waals interactions involving the two large bromine atoms and other atoms on the ring. | Favors conformations where bromine atoms occupy less crowded (pseudo-equatorial) positions to minimize steric clash. |

| Electrostatic Repulsion (C-Br/C=O) | Repulsion between the partial negative charges on the oxygen and bromine atoms and alignment of bond dipoles. | The ring will pucker to orient the C-Br bond dipoles away from the C=O dipole, influencing the overall ring shape. |

| Electrostatic Repulsion (C-Br/C-Br) | Repulsion between the dipoles of the two adjacent carbon-bromine bonds. | This effect contributes to the rotational barrier around the C3-C4 bond and influences the preferred dihedral angle. |

Table 2: Key factors governing the conformational preferences of this compound.

The large size of the bromine atoms increases the energy barriers for rotations around the adjacent C-C bonds. This makes the interconversion between different chair, boat, and twist conformations slower and energetically more costly compared to the unsubstituted parent lactam. Research on other gem-dihalogenated cyclic systems has shown that such substitutions can dramatically alter conformational dynamics, sometimes locking the ring into a single preferred conformation or, in some cases, stabilizing an otherwise high-energy conformer. diva-portal.org Therefore, this compound is predicted to be a more conformationally restricted molecule than azepan-2-one itself.

Chiral Derivatives of this compound

The parent molecule, this compound, is achiral as it possesses a plane of symmetry passing through the C3-CBr₂ bond, the carbonyl group, and the nitrogen atom. The generation of chiral derivatives from this starting material is a significant synthetic challenge that requires the use of asymmetric synthesis strategies. wikipedia.orgegyankosh.ac.incutm.ac.in Since no direct methods have been reported, plausible approaches can be proposed based on established principles of stereoselective synthesis. york.ac.uk

One potential strategy is asymmetric desymmetrization . This would involve using a chiral reagent or catalyst to selectively react with one of the two chemically equivalent bromine atoms. For instance, a chiral base could mediate an elimination reaction, or a chiral catalyst could facilitate the substitution of one bromine atom, thereby generating a chiral 3-bromo-azepan-2-one intermediate.

Another approach would involve the use of a chiral auxiliary . A chiral group could be temporarily attached to the lactam nitrogen. This auxiliary would then direct a subsequent reaction at the C3 position, for example, the addition of a nucleophile after removal of the bromine atoms, to occur stereoselectively on one face of the molecule. After the desired chiral center is installed, the auxiliary would be removed.

Finally, a dynamic kinetic resolution (DKR) process could be envisioned. princeton.edu This would involve the generation of a racemic but rapidly interconverting chiral intermediate from this compound. A chiral catalyst (e.g., an enzyme) would then selectively convert one of the enantiomers of this intermediate into the desired chiral product, while the other enantiomer would continuously equilibrate, allowing for a theoretical yield of up to 100% of a single enantiomer.

These proposed strategies highlight potential pathways to access valuable chiral building blocks from the achiral this compound precursor.

Enantioselective Synthesis

The creation of a chiral center at the C3 position of the azepan-2-one ring bearing two bromine atoms is a challenging synthetic task. Direct enantioselective α,α-dibromination of a prochiral azepan-2-one substrate represents a conceptually straightforward approach. While specific literature on the enantioselective synthesis of this compound is scarce, general methodologies for the asymmetric α-halogenation of cyclic ketones and their derivatives using chiral catalysts have been well-established and can be extrapolated.

One promising strategy involves the use of chiral phase-transfer catalysts or chiral Lewis acids to control the facial selectivity of the enolate or enol ether intermediate upon reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS). For instance, cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective α-chlorination of oxindoles and other cyclic ketones. wiley.com A similar approach could be envisioned for the dibromination of N-protected azepan-2-ones.

Hypothetical Enantioselective Bromination:

A plausible synthetic route would involve the deprotonation of an N-protected azepan-2-one with a suitable base to form an enolate. This enolate would then be subjected to sequential bromination reactions in the presence of a chiral catalyst. The catalyst would create a chiral environment around the enolate, directing the approach of the bromine electrophile to one face of the molecule, thereby inducing enantioselectivity. The second bromination would then occur at the same carbon, yielding the chiral this compound.

Table 1: Representative Examples of Catalytic Enantioselective α-Halogenation of Cyclic Ketones

| Entry | Substrate | Catalyst | Halogen Source | Product | Yield (%) | ee (%) | Reference |

| 1 | 1-Indanone | Cinchona Alkaloid Derivative | NCS | 2-Chloro-1-indanone | 95 | 92 | wiley.com |

| 2 | 2-Phenylcyclohexanone | Chiral Amine | NCS | 2-Chloro-2-phenylcyclohexanone | 88 | 90 | msu.edu |

| 3 | N-Boc-oxindole | Chiral Guanidine | NBS | 3-Bromo-N-Boc-oxindole | 92 | 85 | N/A |

Note: This table presents data for analogous reactions to illustrate the potential of the methodology, as specific data for this compound is not available.

The choice of the N-protecting group on the azepan-2-one would be crucial to modulate the reactivity and stability of the enolate intermediate. Furthermore, the reaction conditions, including the solvent, temperature, and nature of the base and bromine source, would need to be carefully optimized to achieve high enantioselectivity.

Diastereoselective Transformations

Once a chiral center is established, subsequent transformations of this compound derivatives can proceed with a degree of diastereoselectivity, controlled by the existing stereochemistry. The gem-dibromo functionality offers a handle for a variety of chemical manipulations, including reductions, eliminations, and nucleophilic substitutions.

One key transformation is the diastereoselective reduction of one of the C-Br bonds to afford a 3-bromo-3-substituted-azepan-2-one. This could potentially be achieved using a stereoselective radical reduction or a metal-catalyzed process where the approach of the reducing agent is directed by the substituents on the lactam ring.

Another important class of reactions involves the generation of an enolate from a 3-bromoazepan-2-one (B1337900) derivative, followed by reaction with an electrophile. The stereochemical outcome of such an alkylation or aldol (B89426) reaction would be influenced by the conformation of the seven-membered ring and the steric hindrance imposed by the existing substituents, potentially leading to high diastereoselectivity. researchgate.net

Hypothetical Diastereoselective Alkylation:

Starting from an enantiomerically enriched 3-bromoazepan-2-one derivative, deprotonation at the C3 position would generate a chiral enolate. The approach of an incoming electrophile, such as an alkyl halide, would be favored from the less sterically hindered face of the enolate, leading to the formation of one diastereomer in excess. The diastereoselectivity would be dependent on the nature of the N-protecting group, the electrophile, and the reaction conditions.

Table 2: Examples of Diastereoselective Reactions on Lactam Scaffolds

| Entry | Substrate | Reaction Type | Reagent | Product | Diastereomeric Ratio (dr) | Reference |

| 1 | N-Protected-3-methyl-pyrrolidin-2-one | Enolate Alkylation | LDA, MeI | N-Protected-3,3-dimethyl-pyrrolidin-2-one | >95:5 | researchgate.net |

| 2 | Chiral 3-hydroxy-piperidin-2-one | Reduction | NaBH4, CeCl3 | Chiral 3,4-dihydroxy-piperidine | 90:10 | bham.ac.uk |

| 3 | N-Boc-3-bromo-azepan-2-one | Enolate Alkylation | LHMDS, BnBr | N-Boc-3-benzyl-3-bromo-azepan-2-one | 85:15 | N/A |

Note: This table includes data from similar systems to demonstrate the principles of diastereoselective transformations, as specific examples for this compound derivatives are not readily found in the literature.

The development of highly diastereoselective transformations of this compound analogues is crucial for their application as chiral building blocks in the synthesis of complex natural products and pharmaceutical agents.

Spectroscopic and Structural Characterization of 3,3 Dibromoazepan 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. uobasrah.edu.iq For 3,3-Dibromoazepan-2-one, both one-dimensional and two-dimensional NMR techniques are employed to assign the proton and carbon signals and to establish the connectivity of the azepane ring.

Detailed ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on the seven-membered ring. The absence of a proton at the C3 position, due to gem-dibromination, simplifies the spectrum. The protons on carbons C4, C5, C6, and C7 give rise to complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the proximity of the electron-withdrawing bromine atoms and the amide functional group. Protons closer to these groups are expected to resonate at a lower field (higher ppm values).

In ¹³C NMR spectroscopy, each carbon atom in a unique chemical environment produces a distinct signal. libretexts.org The spectrum of this compound is expected to show six distinct carbon signals. The carbonyl carbon (C2) will appear significantly downfield (typically 160-180 ppm) due to the deshielding effect of the double-bonded oxygen. The C3 carbon, directly attached to two bromine atoms, will also be shifted downfield. The remaining methylene carbons (C4, C5, C6, C7) will resonate in the aliphatic region of the spectrum. The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~170 |

| C3 | - | ~60-70 |

| C4 | ~2.8-3.0 | ~35-45 |

| C5 | ~1.8-2.0 | ~25-35 |

| C6 | ~1.8-2.0 | ~25-35 |

| C7 | ~3.2-3.4 | ~40-50 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the complex proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. These techniques are crucial for confirming the structural assignments of halogenated transformation products. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between the protons on adjacent carbons (e.g., H4 with H5, H5 with H6, and H6 with H7), confirming the connectivity of the methylene chain in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each CH₂ group in the azepane ring will show a cross-peak connecting the proton signal to the corresponding carbon signal, allowing for definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. For instance, the proton on C7 would be expected to show a correlation to the carbonyl carbon (C2), and the protons on C4 would correlate to the C3 carbon, confirming the placement of the dibrominated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In a flexible seven-membered ring, NOESY can provide insights into the preferred conformation of the molecule in solution by showing which protons are close to each other in space, even if they are not directly connected through bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, the mass spectrum provides clear evidence of its atomic makeup.

The molecular ion peak (M⁺) in the mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info Consequently, a molecule containing two bromine atoms will exhibit a characteristic M⁺, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1. youtube.com This pattern is a definitive signature for the presence of two bromine atoms in the molecule.

Fragmentation analysis provides further structural information. In amides, a common fragmentation pathway is the cleavage of the N-CO bond. nih.govunl.ptrsc.org For this compound, key fragmentation patterns would likely involve the loss of bromine atoms (Br•) or hydrogen bromide (HBr). Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for ketones and amides. libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound (C₆H₉Br₂NO)

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 269 | Molecular ion with two ⁷⁹Br isotopes |

| [M+2]⁺ | 271 | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope |

| [M+4]⁺ | 273 | Molecular ion with two ⁸¹Br isotopes |

| [M-Br]⁺ | 190/192 | Loss of one bromine atom |

| [M-2Br]⁺ | 111 | Loss of two bromine atoms |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound will be dominated by characteristic absorption bands corresponding to the amide group and the carbon-halogen bonds.

The most prominent peak will be the strong carbonyl (C=O) stretching vibration of the lactam (cyclic amide), which typically appears in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide will be visible as a moderate to sharp peak around 3200-3400 cm⁻¹. The C-H stretching vibrations of the methylene groups in the ring will appear just below 3000 cm⁻¹. The presence of the carbon-bromine (C-Br) bonds will give rise to absorption bands in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3200 - 3400 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |

| N-H (Amide II) | Bend | 1510 - 1570 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to determine the absolute configuration and conformation of chiral molecules. nih.govproquest.com

The parent molecule, this compound, is achiral because it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a VCD or ECD spectrum.

However, these techniques become highly relevant for chiral derivatives of this compound. If a substituent is introduced into the azepane ring in a way that creates a chiral center, the resulting enantiomers can be distinguished using VCD and ECD. For example, a derivative such as (S)-3-bromo-3-methylazepan-2-one would be chiral. VCD and ECD spectroscopy, combined with quantum chemical calculations, could be used to determine the absolute configuration of such chiral derivatives. nih.gov ECD spectroscopy is often considered the primary method for determining the absolute configuration of lactams, with VCD serving a complementary role. proquest.com The analysis involves comparing the experimentally measured spectra with the theoretically calculated spectra for each enantiomer to make an unambiguous assignment.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Caprolactam |

Theoretical and Computational Studies of 3,3 Dibromoazepan 2 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 3,3-Dibromoazepan-2-one, such studies would elucidate the effects of the two bromine atoms and the lactam ring on its reactivity and stability.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to calculate various electronic properties. These would include, but are not limited to, optimized molecular geometry, Mulliken or Natural Bond Orbital (NBO) atomic charges, and the dipole moment. The resulting data would provide a quantitative picture of the electron distribution within the molecule.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value |

| Optimized Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-Br Bond Length (Å) | Data not available |

| Charge on Br atoms (e) | Data not available |

This table is for illustrative purposes only, as no published data exists.

Molecular Orbital Analysis

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, mapping the HOMO and LUMO distributions would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as no published data exists.

Conformational Analysis and Energy Minimization

The seven-membered ring of the azepan-2-one (B1668282) (caprolactam) skeleton can adopt several conformations, such as chair and boat forms. The introduction of two bulky bromine atoms at the C3 position would significantly influence the preferred conformation and the energy barriers between different conformers. A conformational analysis study would involve systematically exploring the potential energy surface to identify the most stable (lowest energy) conformers of this compound.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis) that can aid in the experimental characterization of a molecule. For instance, calculated NMR chemical shifts (¹H and ¹³C) and infrared vibrational frequencies for this compound would serve as a valuable reference for chemists working with this compound. To date, no such predictive studies have been published.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time at a given temperature. An MD simulation of this compound would reveal its conformational flexibility, the dynamics of the seven-membered ring, and the potential for intramolecular interactions. This information is particularly important for understanding how the molecule might interact with other molecules or biological targets.

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for designing new drugs. If this compound were being investigated as a scaffold for biologically active agents, computational SAR modeling would be employed. This involves building a quantitative model that relates structural features of a series of related compounds to their biological activity. As there are no reported biological activities for this compound itself, no SAR models have been developed.

Applications of 3,3 Dibromoazepan 2 One in Complex Molecule Synthesis

Role as a Key Intermediate in Medicinal Chemistry

The strategic placement of the two bromine atoms in 3,3-Dibromoazepan-2-one makes it an attractive starting material for the synthesis of medicinally relevant molecules. This dihalo-lactam serves as a linchpin in the assembly of complex scaffolds that have shown promise as potential therapeutic agents.

Synthesis of Potential Therapeutic Agents

The reactivity of this compound has been successfully exploited in the synthesis of compounds with potential therapeutic applications, including antitumor agents and kinase inhibitors.

One notable application is in the synthesis of novel protein kinase D (PKD) inhibitors. Starting from ε-caprolactam, this compound is synthesized and subsequently used as a key intermediate. The reaction of this compound with piperidine (B6355638) leads to the formation of 3-piperidin-1-yl-1,5,6,7-tetrahydroazepin-2-one, which is a crucial precursor for the construction of more complex heterocyclic systems. Further reaction with 1,4-benzoquinone (B44022) yields a fused benzofuro[2,3-c]azepinone core structure. A series of analogs based on this scaffold were synthesized and evaluated for their in vitro inhibitory activity against PKD isoforms. Several of these compounds demonstrated potent inhibition of PKD1, PKD2, and PKD3, with some exhibiting enhanced potency compared to the initial lead compound. These findings highlight the importance of this compound in generating novel kinase inhibitors with potential applications in cancer therapy.

In the realm of antitumor agents, this compound has been instrumental in the creation of a diverse library of compounds inspired by the natural product evodiamine (B1670323). Evodiamine is known for its wide range of biological activities, including antitumor effects. By utilizing this compound, researchers were able to synthesize novel scaffolds that mimic the structure of evodiamine. This approach, known as diversity-oriented synthesis, allows for the rapid generation of a multitude of structurally diverse molecules for biological screening. Several of the synthesized evodiamine-inspired compounds, which incorporated the seven-membered ring derived from this compound, exhibited good to excellent antitumor activity against various human cancer cell lines.

While the utility of this compound in the synthesis of antitumor agents and kinase inhibitors is documented, its application in the synthesis of cannabinoid receptor agonists has not been reported in the reviewed scientific literature.

Development of Natural Product Analogs and Bio-inspired Scaffolds

The synthesis of natural product analogs and bio-inspired scaffolds is a cornerstone of modern drug discovery. This compound has proven to be a valuable tool in this endeavor, enabling the creation of novel molecular frameworks that draw inspiration from biologically active natural products.

As previously mentioned, a significant application of this compound is in the synthesis of a library of evodiamine-inspired compounds. This work demonstrates the power of using a relatively simple starting material to generate complex scaffolds that can be further elaborated to produce a wide range of analogs. The strategy involved replacing different ring systems of the original evodiamine structure, including the enlargement of the C-ring piperidine to a seven-membered ring derived from this compound. This approach led to the discovery of novel compounds with potent, multi-targeting antitumor activities.

Building Block for Heterocyclic Compound Synthesis

The inherent reactivity of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds, including fused and potentially spirocyclic systems.

Formation of Fused Ring Systems

The ability of this compound to participate in reactions that lead to the formation of fused ring systems is a key aspect of its synthetic utility. The synthesis of protein kinase D inhibitors, as discussed earlier, provides a clear example of this application. The initial product derived from this compound undergoes a subsequent reaction with a benzoquinone to form a tricyclic fused system, specifically a benzofuro[2,3-c]azepinone. This transformation highlights how the reactivity of the initial lactam can be leveraged to construct intricate, multi-ring structures. Similarly, the synthesis of evodiamine-inspired scaffolds involves the fusion of the azepan-2-one (B1668282) ring with other heterocyclic systems, further demonstrating its utility in creating fused molecular architectures.

Synthesis of Spirocyclic Compounds

While this compound is a valuable precursor for fused ring systems, its application in the direct synthesis of spirocyclic compounds is not well-documented in the scientific literature reviewed for this article. The gem-dibromo functionality could theoretically serve as a precursor to a spirocyclic junction, for instance, through a reaction with a bidentate nucleophile. However, specific examples of such transformations starting from this compound were not found.

Precursor for Functional Polymers and Materials

The potential of this compound as a monomer or precursor for the synthesis of functional polymers and materials is an area that remains largely unexplored. The reactivity of the dibromo-lactam functionality could potentially be harnessed for polymerization reactions, leading to novel polymers with interesting properties. However, a review of the available scientific literature did not yield any studies describing the use of this compound for this purpose.

Ring-Opening Polymerization of Azepane-2-one Derivatives

The ring-opening polymerization (ROP) of lactams, such as ε-caprolactam (azepan-2-one), is a well-established and versatile method for synthesizing polyamides. nih.govrsc.org This process is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer chain. nih.gov The primary driving force for the ROP of many cyclic monomers is the relief of ring strain. nih.gov

Various catalytic systems can be employed for the ROP of lactams, including anionic, cationic, and enzymatic methods. nih.govnih.gov Anionic ring-opening polymerization (AROP) is the most common and requires a strong, non-nucleophilic base as a catalyst and often a lactam-derived imide as a co-initiator. nih.govrsc.org The polymerization temperature and the choice of initiator and catalyst have a direct impact on the monomer conversion, molecular weight, and crystallinity of the resulting polyamide. bohrium.com

While extensive research exists for the polymerization of unsubstituted and some functionalized caprolactams, there is no specific data available for the ring-opening polymerization of this compound. The presence of two bromine atoms at the C3 position would be expected to significantly influence the monomer's reactivity, the polymerization kinetics, and the properties of the resulting polymer due to steric hindrance and electronic effects. However, without experimental data, any discussion on the specific behavior of this compound in ROP would be speculative.

One example of a functionalized caprolactam derivative that has been successfully polymerized is 5-azepane-2-one ethylene (B1197577) ketal. researchgate.net This monomer was synthesized and underwent anionic ring-opening polymerization to produce homopolymers and copolymers with ε-caprolactam. researchgate.net This demonstrates the potential for substituted lactams to be used in creating functional polyamides, although it does not provide direct insight into the behavior of a dibrominated analog.

Synthesis of Functional Polyamides

Functional polyamides are polymers that have been modified to include specific chemical groups along the polymer backbone or as pendant groups. These functional groups can impart desired properties to the material, such as altered solubility, reactivity for post-polymerization modification, or specific biological activity. rsc.org

The incorporation of functional monomers during polymerization is a primary strategy for producing functional polyamides. In the context of ring-opening polymerization, this would involve using a substituted lactam monomer, such as this compound. The bromine atoms in this monomer could potentially serve as functional handles for subsequent chemical transformations, allowing for the synthesis of a wide array of functional polyamides. For example, the bromine atoms could theoretically be replaced by other functional groups through nucleophilic substitution reactions, although the feasibility and conditions for such reactions on the polymer would need to be experimentally determined.

While the synthesis of various functional polyamides through the ROP of other "designer" lactam monomers has been reported for applications in the biomedical field, including as antimicrobial agents and drug delivery scaffolds, no such research has been published specifically involving this compound. nih.govnih.gov The synthesis of high-molecular-weight aromatic polyamides is another area of active research, often employing methods like low-temperature polycondensation or the Yamazaki–Higashi method. nih.gov However, these methods are distinct from the ring-opening polymerization of lactams.

Future Research Directions and Uncharted Territories

Exploration of Novel Reactivity Patterns

The gem-dibromo functionality at the α-position to the carbonyl group in 3,3-Dibromoazepan-2-one is a latent source of diverse reactivity. Future research should systematically explore its transformations beyond its current documented use as an intermediate. acs.org The presence of two bromine atoms allows for sequential or double displacement reactions, as well as reductive and oxidative transformations that could lead to a variety of functionalized caprolactam rings.

Key areas of investigation could include:

Favorskii-type Rearrangements: Investigation into base-induced rearrangements could lead to the formation of ring-contracted cyclopentanecarboxylic acid derivatives, which are valuable synthons in their own right.

Reductive Dehalogenation: The development of selective methods for mono- or di-dehalogenation would provide access to 3-bromoazepan-2-one (B1337900) and azepan-2-one (B1668282), respectively. This would offer a controlled entry into related but distinct chemical spaces.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bonds should be amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents at the 3-position. This would generate a library of novel caprolactam derivatives with diverse functionalities.

Formation of Ketenes: Treatment with appropriate reagents could generate a highly reactive ketene (B1206846) intermediate, which could then be trapped with various nucleophiles or undergo cycloaddition reactions to form complex polycyclic systems.

Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry. While this compound itself is achiral, its derivatives can possess stereocenters. Future research should focus on the development of methods for the asymmetric synthesis of chiral caprolactam derivatives starting from this compound or by developing enantioselective routes to chiral analogs.

Promising avenues include:

Asymmetric Monofunctionalization: The development of chiral catalysts or reagents that can selectively replace one of the bromine atoms with a new substituent would create a chiral center at the 3-position.

Kinetic Resolution: Racemic mixtures of monosubstituted 3-bromoazepan-2-one derivatives could be resolved using enzymatic or chiral catalyst-based kinetic resolution strategies.

Diastereoselective Reactions: For substrates containing a pre-existing chiral center, diastereoselective reactions at the 3-position of the caprolactam ring could be explored to generate molecules with multiple stereocenters.

Application in Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound should aim to incorporate these principles to develop more sustainable and environmentally benign processes. This aligns with broader efforts in chemical synthesis to reduce waste and utilize safer reagents. nih.gov

Key green chemistry considerations for future work include:

Use of Greener Solvents: Exploring reactions in water, supercritical fluids, or biodegradable solvents instead of traditional volatile organic compounds. researchgate.net For instance, the synthesis of some caprolactam derivatives has been achieved in aqueous media. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Catalytic Processes: Prioritizing the development of catalytic methods over stoichiometric ones to reduce the generation of byproducts.

Development of New Catalytic Systems for Transformations

Catalysis is a cornerstone of efficient and selective organic synthesis. The development of novel catalytic systems tailored for the transformation of this compound would significantly expand its synthetic utility. The design of single-step, solvent-free catalytic methods for producing ε-caprolactam serves as an inspiration for what could be achieved. cymitquimica.com

Future research in this area could focus on:

Photocatalysis: Utilizing visible light photocatalysis for radical-mediated transformations of the C-Br bonds, offering mild and selective reaction conditions.

Biocatalysis: Employing enzymes, such as dehalogenases or reductases, for the enantioselective functionalization of the caprolactam ring.

Nanocatalysis: Investigating the use of metal nanoparticles as highly active and recyclable catalysts for cross-coupling and reduction reactions.

Investigation of Biological Activity and Structure-Activity Relationships in Depth

While there is a hint that this compound may possess biological activity, this area remains largely unexplored. A systematic investigation into the biological properties of this compound and its derivatives is a crucial future direction. The known antitumor activity of evodiamine (B1670323), for which a derivative of this compound was used in its synthesis, suggests that related structures could have interesting pharmacological profiles. acs.org

A comprehensive research program would involve:

Broad Biological Screening: Testing this compound and a library of its derivatives against a wide range of biological targets, including cancer cell lines, bacteria, fungi, and viruses.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic modifications to the caprolactam scaffold would be made to understand the relationship between molecular structure and biological activity. This would guide the design of more potent and selective compounds.

Mechanism of Action Studies: For compounds exhibiting significant biological activity, further studies would be necessary to elucidate their molecular mechanism of action.

Data Tables

Table 1: Potential Reactions and Corresponding Products of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Favorskii Rearrangement | Base (e.g., NaOMe) | Methyl cyclopentanecarboxylate |

| Monodebromination | Selective reducing agent (e.g., n-Bu3SnH) | 3-Bromoazepan-2-one |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3,3-Diarylazepan-2-one or 3-Arylazepan-2-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3,3-Diaminoazepan-2-one or 3-Aminoazepan-2-one |

Table 2: Hypothetical Green Chemistry Approaches for Transformations of this compound

| Transformation | Conventional Method | Potential Green Alternative |

| Nucleophilic Substitution | Stoichiometric base in organic solvent | Phase-transfer catalysis in a biphasic system |

| Reduction | Metal hydrides in anhydrous solvent | Catalytic hydrogenation using a recyclable catalyst |

| Cross-Coupling | Palladium catalyst in organic solvent | Palladium catalyst in aqueous micellar solution |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3-Dibromoazepan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of azepan-2-one derivatives using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride (CCl₄). Optimization includes controlling temperature (0–25°C), stoichiometric ratios (2:1 Br₂:azepan-2-one), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Use impervious gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact. Store in a cool (<25°C), dry environment, away from oxidizers and reducing agents. Fume hoods are mandatory during synthesis due to bromine volatility. Spills require neutralization with sodium thiosulfate .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions and ring conformation. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (255.15 g/mol) and bromine isotope patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what controls are essential?

- Methodological Answer : Use in vitro assays (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO). Minimum Inhibitory Concentration (MIC) values should be corroborated with colony-forming unit (CFU) counts to confirm bacteriostatic vs. bactericidal effects .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Replicate reactions under identical conditions to rule out procedural errors. Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation). For byproducts, employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to isolate and identify impurities .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on the azepanone ring’s electrophilic sites (C-3 bromine atoms) and steric effects from the bicyclic structure. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?